molecular formula C₂₁H₂₄ClNO₃ B1142047 endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride CAS No. 63516-30-3

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Cat. No.: B1142047
CAS No.: 63516-30-3
M. Wt: 373.87
InChI Key:
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Description

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride: is a chemical compound with the molecular formula C21H24ClNO3 It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques that ensure high purity and yield. These methods would typically include the use of advanced catalytic processes and optimized reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the 2-hydroxy-2,2-diphenylacetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCUVMIEGXKID-FMJRHHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
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endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
Reactant of Route 6
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

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